5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide
Description
The compound 5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide is a structurally complex molecule featuring a brominated furan-carboxamide core, a 2-methoxyphenyl-piperazine moiety, and a polycyclic 1,5-methanopyrido-diazocin system. The compound’s design incorporates multiple pharmacophores, including hydrogen-bond donors/acceptors (amide, carbonyl, piperazine) and lipophilic regions (aromatic rings), which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
5-bromo-N-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34BrN5O5/c1-44-29-7-3-2-5-28(29)37-13-15-38(16-14-37)34(43)23-9-10-27(25(18-23)36-33(42)30-11-12-31(35)45-30)39-19-22-17-24(21-39)26-6-4-8-32(41)40(26)20-22/h2-12,18,22,24H,13-17,19-21H2,1H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOJNYQSMKWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)N4CC5CC(C4)C6=CC=CC(=O)N6C5)NC(=O)C7=CC=C(O7)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular properties and cytotoxicity against various cell lines.
Chemical Structure
The compound features a bromine atom , a piperazine ring , and a furan carboxamide moiety , which are significant for its biological interactions. The presence of multiple functional groups may influence its pharmacological profile.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of related compounds. For example, several derivatives were tested on HEK-293 cells and found to be non-toxic at concentrations that exhibited anti-tubercular activity . This indicates that modifications in the structure can lead to compounds with desirable therapeutic effects while minimizing adverse effects.
The mechanism by which the compound exerts its biological effects may involve interaction with specific protein targets or pathways. For instance, compounds with similar structures have been shown to inhibit key proteins involved in cellular proliferation and survival, leading to apoptosis in cancer cells . The presence of electron-withdrawing groups like bromine may enhance binding affinity to these targets.
Case Studies
Several studies have explored similar compounds with varying substituents and their corresponding biological activities:
- Compound Series Evaluation : A series of substituted benzamide derivatives were synthesized and tested for their anti-tubercular properties. Notably, compounds with specific substitutions exhibited enhanced activity compared to others.
- Cytotoxicity Profiles : In vitro studies indicated that certain structural modifications led to increased selectivity towards cancer cells while sparing normal cells, highlighting the importance of structural design in drug development.
Data Summary
| Compound | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound 6a | 1.35 | M. tuberculosis H37Ra | Anti-tubercular |
| Compound 6e | 40.32 | HEK-293 | Non-toxic |
| Compound 7e | 2.18 | M. tuberculosis H37Ra | Anti-tubercular |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Binding Affinity and Docking Variability
Evidence indicates that minor structural changes, such as substituting a 2-methoxyphenyl-piperazine for a 3-methylbenzyl group, significantly alter binding affinities. For instance, piperazine moieties often enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while benzyl groups may favor hydrophobic binding pockets. Docking studies using Murcko scaffolds and Tc ≥ 0.5 for similarity filtering reveal that even small modifications disrupt interactions with residues in enzyme active sites, leading to variability in affinity scores .
NMR and Substituent Analysis
NMR profiling (e.g., comparing chemical shifts in regions A [positions 39–44] and B [29–36]) can localize structural differences. For example, the target compound’s 1,5-methanopyrido-diazocin system would exhibit distinct shifts in these regions compared to simpler heterocycles like pyrazolo-pyrimidinones. Such shifts reflect changes in electron density and steric effects caused by substituents .
Hydrogen-Bonding Networks and Crystallography
The target compound’s amide and piperazine groups likely form extended hydrogen-bonding networks, influencing crystal packing and solubility. In contrast, compounds lacking these groups (e.g., CAS 922845-48-5) may exhibit weaker intermolecular interactions, reducing crystallinity. Graph-set analysis of hydrogen-bonding patterns (e.g., Etter’s rules) could further differentiate these compounds .
Chemical Space and NP-Like Properties
The target compound occupies a region of synthetic chemical space near natural product (NP)-like molecules due to its polycyclic framework. However, its 2-methoxyphenyl-piperazine moiety diverges from typical NP scaffolds, which often prioritize oxygenated terpenoids or alkaloids. Mapping such compounds using NP-Umap reveals synthetic analogs with NP-like bioactivity but distinct synthetic accessibility .
Research Findings and Implications
Piperazine vs. Benzyl Groups : Piperazine enhances solubility and receptor engagement but may increase metabolic liability compared to hydrophobic benzyl groups .
Bromine Substitution: Bromine’s electronegativity and steric bulk optimize halogen bonding in active sites, a feature shared with CAS 922845-48-5 but absent in non-halogenated analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,5-methanopyrido[1,2-a][1,5]diazocin core in this compound?
- Methodological Answer : The diazocin moiety can be synthesized via cyclization of hydrazine derivatives with carbonyl intermediates. For example, hydrazones derived from naphthofuran derivatives (e.g., 8-bromo/nitronaphtho[2,1-b]furan) undergo thermal cyclization in glacial acetic acid to form diazepine/diazocin scaffolds . Key steps include refluxing with hydrazine hydrate and recrystallization from dimethylformamide (DMF) for purification. NMR and IR spectroscopy are critical for verifying ring closure and substituent orientation .
Q. How can researchers optimize the coupling of the 2-methoxyphenylpiperazine fragment to the furan-carboxamide backbone?
- Methodological Answer : Amide bond formation between the piperazine-carboxyl intermediate and the furan-carboxamide can be achieved using coupling reagents like EDCI/HOBt or DCC. Evidence from similar compounds (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) suggests yields >80% when using chloroform or DMF as solvents at 50–60°C . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted amines.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), piperazine protons (δ 2.4–3.5 ppm), and aromatic protons in the diazocin ring (δ 6.8–8.2 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
- X-ray crystallography : Resolve stereochemical ambiguities in the methanopyridodiazocin core, particularly the bridged nitrogen configuration .
Advanced Research Questions
Q. How do structural modifications to the piperazine or furan moieties influence binding affinity to serotonin/dopamine receptors?
- Methodological Answer :
- SAR Studies : Replace the 2-methoxyphenyl group on piperazine with electron-withdrawing (e.g., 2,3-dichlorophenyl) or bulky substituents (e.g., benzyl) to assess receptor selectivity. In vitro binding assays (e.g., radioligand displacement for 5-HT1A/D2 receptors) can quantify affinity changes .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the furan-carboxamide and receptor active sites. Focus on hydrogen bonding with His394 (5-HT1A) or π-π stacking with Phe328 (D2) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in the diazocin ring)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic rotational barriers in the diazocin ring by analyzing coalescence temperatures of split peaks .
- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level to predict NOE patterns and compare with experimental data .
Q. How can researchers mitigate low yields during the final cyclization step to form the methanopyridodiazocin system?
- Methodological Answer :
- Solvent Optimization : Replace traditional acetic acid with hexafluoroisopropanol (HFIP) to enhance reaction efficiency via stabilization of transition states .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
